molecular formula C14H16N2O3 B12835677 Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate

Cat. No.: B12835677
M. Wt: 260.29 g/mol
InChI Key: HHIIXMWJYANLEO-UHFFFAOYSA-N
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Description

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts such as platinum or lanthanide triflates to facilitate the formation of the tetrahydropyran ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reaction screening and synthesis can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, making it more effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carboxylate is unique due to its combination of the indazole and tetrahydropyran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(oxan-2-yl)indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-14(17)10-5-6-11-9-15-16(12(11)8-10)13-4-2-3-7-19-13/h5-6,8-9,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIIXMWJYANLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NN2C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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